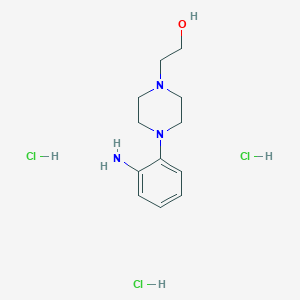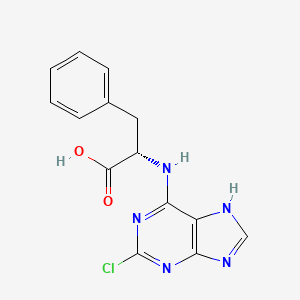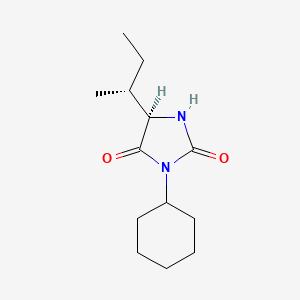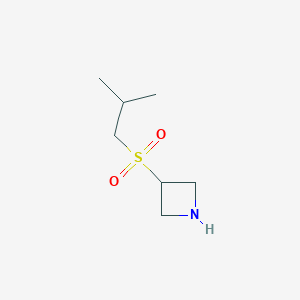
3-(2-methylpropanesulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylpropanesulfonyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and polymer science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methylpropanesulfonyl)azetidine typically involves the reaction of azetidines with sulfonyl chlorides under basic conditions. For instance, the reaction of azetidine with 2-methylpropanesulfonyl chloride in the presence of a base like potassium carbonate in a solvent such as acetonitrile/methanol (9:1) at 60°C yields this compound .
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale reactions under controlled conditions to ensure high yield and purity. Microwave irradiation and solid support techniques, such as using alumina, have been employed to enhance reaction efficiency and product isolation .
化学反応の分析
Types of Reactions: 3-(2-Methylpropanesulfonyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Ring-Opening Reactions: Acidic or basic catalysts are often used to facilitate these reactions.
Major Products:
Substitution Reactions: Products typically include substituted azetidines.
Ring-Opening Reactions: Products can include linear or branched amines, depending on the nucleophile used.
科学的研究の応用
3-(2-Methylpropanesulfonyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-methylpropanesulfonyl)azetidine involves its ability to undergo ring-opening and substitution reactions due to its ring strain. These reactions can lead to the formation of various bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .
類似化合物との比較
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness: 3-(2-Methylpropanesulfonyl)azetidine is unique due to its balance of ring strain and stability, which allows for controlled reactivity. This makes it a valuable intermediate in organic synthesis and a promising scaffold in medicinal chemistry .
特性
IUPAC Name |
3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-6(2)5-11(9,10)7-3-8-4-7/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBAMORKIGEUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
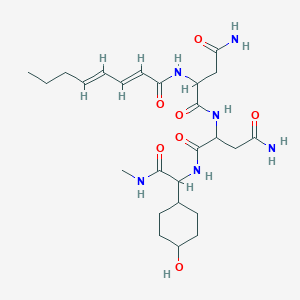
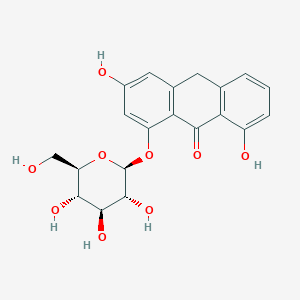
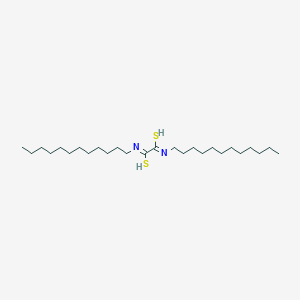
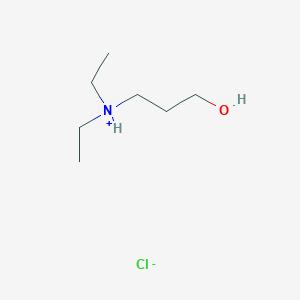
![methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride](/img/structure/B7950353.png)
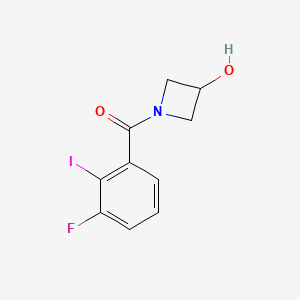
![(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7950369.png)
![1-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide](/img/structure/B7950372.png)
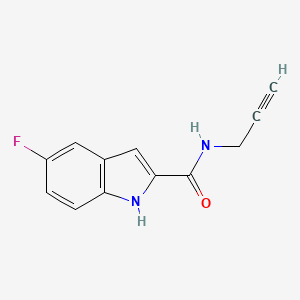
![2-(4-(2,3-Dihydro-1H-perimidin-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B7950393.png)
![Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide](/img/structure/B7950398.png)
